molecular formula C7H5BrN2OS2 B1149201 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione CAS No. 113544-53-9

1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

Cat. No.: B1149201
CAS No.: 113544-53-9
M. Wt: 277.1614
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique fused ring structure, which consists of a pyrrole ring fused to a pyrimidine ring. The presence of both nitrogen and oxygen atoms within its structure contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione typically involves multi-step processes that include the formation of the pyrrole and pyrimidine rings followed by their fusion. One common method involves the palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl (tributylstannylethynyl)silane, followed by the construction of the annellated pyrrolo ring . This method provides an efficient route to the desired compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione involves its interaction with specific molecular targets, such as kinases and enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various cellular pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

    Pyrrolo[2,3-d]pyrimidine: This compound shares a similar fused ring structure but differs in the position of the nitrogen atoms.

    Pyrrolo[3,4-d]pyrimidine: Another similar compound with a different arrangement of the fused rings.

Uniqueness: 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is unique due to its specific ring fusion and the presence of both nitrogen and oxygen atoms, which contribute to its distinct chemical reactivity and biological activity. Its ability to act as a multi-targeted kinase inhibitor sets it apart from other similar compounds .

Properties

IUPAC Name

1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2/c10-5-4-3(1-2-7-4)8-6(11)9-5/h1-2,7H,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRITDQWGPSXPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343770
Record name 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65996-50-1
Record name 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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